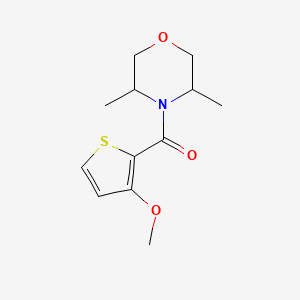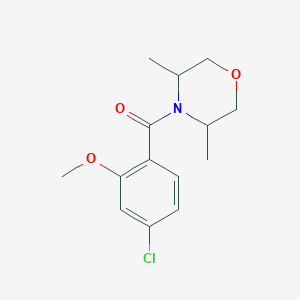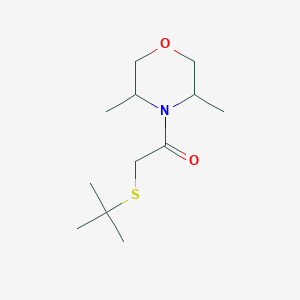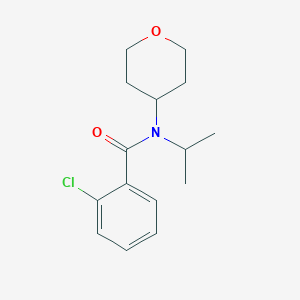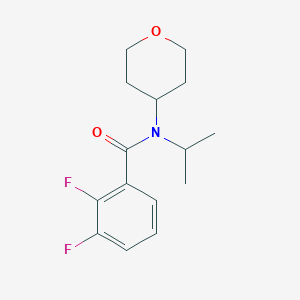
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide, also known as DFP-10825, is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of various diseases. This compound has been shown to possess a unique mechanism of action and exhibits promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide involves the inhibition of specific signaling pathways that are involved in the development and progression of various diseases. Specifically, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide targets the PI3K/AKT/mTOR signaling pathway, which is known to be dysregulated in cancer, autoimmune disorders, and neurodegenerative diseases. By inhibiting this pathway, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide is able to suppress cell growth, reduce inflammation, and improve cognitive function.
Biochemical and Physiological Effects:
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide inhibits cell growth and induces apoptosis in tumor cells. In autoimmune disorders, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide reduces inflammation and modulates the immune response. In neurodegenerative diseases, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide improves cognitive function and reduces neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide in lab experiments is its unique mechanism of action, which makes it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of using 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the optimization of dosing regimens and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to investigate the potential therapeutic applications of 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide in other diseases.
Méthodes De Synthèse
The synthesis of 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide involves a multi-step process that begins with the reaction of 2,3-difluoroaniline with 4-bromobutyric acid to form the intermediate compound, 2,3-difluoro-N-(4-bromobutyl)aniline. This intermediate is then reacted with 4-hydroxytetrahydrofuran to form the final product, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide.
Applications De Recherche Scientifique
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. In cancer, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide has been shown to inhibit the growth of tumor cells by targeting specific signaling pathways. In autoimmune disorders, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide has been shown to modulate the immune response and reduce inflammation. In neurodegenerative diseases, 2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide has been shown to improve cognitive function and reduce neuronal damage.
Propriétés
IUPAC Name |
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-10(2)18(11-6-8-20-9-7-11)15(19)12-4-3-5-13(16)14(12)17/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOXZSOZCXYQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCOCC1)C(=O)C2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-difluoro-N-(oxan-4-yl)-N-propan-2-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)



![1-[(2-Bromo-4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593364.png)

![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![(3,5-Dimethylmorpholin-4-yl)-[4-(1,3-oxazol-5-yl)phenyl]methanone](/img/structure/B7593382.png)
